molecular formula C21H19N3O3S B258727 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B258727
M. Wt: 393.5 g/mol
InChI Key: UBEMMOWYPDESNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as MTDP, is a novel compound with potential therapeutic applications. MTDP belongs to the thiazolo[3,2-a]pyrimidine family of compounds and has been found to exhibit promising biological activity in various scientific studies. In

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has also been found to modulate the activity of various signaling pathways such as the MAPK and NF-κB pathways, which are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has also been found to reduce the expression of COX-2 and iNOS, which are involved in the inflammatory response. In addition, 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several advantages for lab experiments. It is a novel compound with potential therapeutic applications, making it an interesting target for research and development. 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has also been found to exhibit potent biological activity in various scientific studies, making it a promising candidate for further research. However, there are also limitations to using 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not yet known.

Future Directions

There are several future directions for research on 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. One potential direction is to further investigate its anti-inflammatory and analgesic effects and its potential use in the treatment of pain and inflammation. Another direction is to explore its potential use in cancer treatment and its mechanism of action in cancer cells. Additionally, further research is needed to determine its potential side effects and toxicity, as well as its pharmacokinetics and pharmacodynamics. Overall, 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has the potential to be a valuable therapeutic agent, and further research is needed to fully understand its biological activity and therapeutic potential.

Synthesis Methods

5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-aminothiazole with 2-cyanoacetamide in the presence of a base to form thiazolo[3,2-a]pyrimidine. This intermediate is then reacted with 4-methoxybenzaldehyde and phenyl isocyanate to obtain the final product, 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. The synthesis of 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been optimized to obtain high yields and purity, making it suitable for further research and development.

Scientific Research Applications

5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been found to exhibit promising biological activity in various scientific studies. It has been shown to have potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has also been found to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H19N3O3S/c1-13-18(20(26)23-15-6-4-3-5-7-15)19(14-8-10-16(27-2)11-9-14)24-17(25)12-28-21(24)22-13/h3-11,19H,12H2,1-2H3,(H,23,26)

InChI Key

UBEMMOWYPDESNW-UHFFFAOYSA-N

SMILES

CC1=C(C(N2C(=O)CSC2=N1)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4

Canonical SMILES

CC1=C(C(N2C(=O)CSC2=N1)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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